Product packaging for 2-Aminopropiophenone hydrochloride(Cat. No.:CAS No. 16735-19-6)

2-Aminopropiophenone hydrochloride

Cat. No.: B1633861
CAS No.: 16735-19-6
M. Wt: 185.65 g/mol
InChI Key: HPZCAKYHISJOIK-UHFFFAOYSA-N
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Description

Contextualization within Alpha-Aminoketone and Beta-Ketophenethylamine Chemistry

2-Aminopropiophenone (B8812881), also known as cathinone (B1664624), is the β-keto analogue of amphetamine. europa.eu This structural characteristic places it squarely within the family of β-ketophenethylamines. The defining feature of this class is a phenethylamine (B48288) backbone with a ketone group at the beta position relative to the nitrogen atom. nih.gov This keto group significantly influences the molecule's chemical properties and reactivity compared to its non-keto phenethylamine counterparts.

Simultaneously, 2-aminopropiophenone is a primary α-aminoketone. The α-aminoketone motif is a crucial structural element found in numerous biologically active molecules, natural products, and pharmaceuticals. colab.wsnih.gov These bifunctional compounds are highly valued in organic synthesis as they serve as indispensable building blocks for creating more complex molecules, such as 1,2-amino alcohols and various nitrogen-containing heterocyclic systems like pyrazines and pyrroles. rsc.org The presence of both an amino group and a ketone group on adjacent carbons provides a rich platform for a wide array of chemical transformations. colab.ws

The development of novel and efficient methods for the synthesis of α-aminoketones has been a major focus in recent years, driven by the desire for improved atom economy, enantioselectivity, and functional group compatibility. rsc.org

Historical Perspectives in Synthetic Chemistry Relevant to Aminopropiophenones

The history of aminopropiophenones is intertwined with the exploration of phenethylamines and their derivatives. The first synthetic analogue of cathinone, methcathinone (B1676376), was synthesized in the early 1920s. acs.org Early synthetic routes to α-aminoketones often involved the α-bromination of a ketone followed by nucleophilic substitution with an amine. colab.wsacs.org A general synthetic route involves reacting an arylnitrile with a Grignard reagent or using a Friedel–Crafts acylation to produce the ketone, which is then brominated and subsequently reacted with the desired amine to yield the final product, often isolated as a hydrochloride salt. acs.org

Another classic approach to α-aminoketone synthesis is the Heyns rearrangement, which involves the reaction of α-hydroxy ketones with amines. colab.ws This method has been particularly significant in carbohydrate chemistry. colab.ws Over the decades, numerous other strategies have been developed, including the oxidation of corresponding amino alcohols, electrophilic amination of enolates, and various C-H amination reactions. colab.wsrsc.orgorganic-chemistry.org The use of umpolung strategies, where the normal reactivity of a functional group is inverted, has also provided efficient routes to α-aminoketones from enol ethers. rsc.orgrsc.org

The synthesis of specific enantiomers of aminopropiophenones has also been a significant area of research. For instance, the resolution of norephedrine (B3415761), a precursor, can be achieved using chiral acids like O,O-dibenzoyltartaric acid, followed by oxidation to yield the optically active α-aminopropiophenone. The hydrochloride salt of 2-aminopropiophenone is a common form for isolation and handling. acs.orgnih.govmdma.ch

Structural Relationships to Endogenous Alpha-Aminoketones and Synthetic Analogues

2-Aminopropiophenone hydrochloride is structurally related to both endogenous and synthetic compounds. Its core structure is based on phenethylamine, a trace amine found in the human brain that regulates monoamine neurotransmission. wikipedia.org Phenethylamine itself is produced from the amino acid L-phenylalanine. wikipedia.org

The parent compound, cathinone (2-amino-1-phenyl-1-propanone), is a naturally occurring psychoactive alkaloid found in the khat plant (Catha edulis). europa.eunih.govnih.gov Other alkaloids in the khat plant include cathine (B3424674) and norephedrine. nih.gov

A vast number of synthetic analogues of cathinone have been created by modifying its chemical structure. These modifications typically involve substitutions on the aromatic ring, the α-carbon, or the amino group. europa.eu Examples of such analogues include:

Methcathinone: The N-methyl analogue of cathinone. europa.eunih.gov

Mephedrone (B570743) (4-methylmethcathinone): A ring-substituted derivative. europa.eu

Methylone (βk-MDMA): An analogue with a methylenedioxy group on the phenyl ring. europa.eu

Amfepramone (diethylpropion): A cathinone derivative that has been used as a pharmaceutical. europa.eu

The structural similarity of these synthetic cathinones to amphetamine and its analogues, such as methamphetamine, is a key aspect of their chemical classification. nih.gov The primary structural difference is the presence of the β-keto group in the cathinone family. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12ClNO B1633861 2-Aminopropiophenone hydrochloride CAS No. 16735-19-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-phenylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZCAKYHISJOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5265-18-9 (Parent)
Record name Propiophenone, 2-amino-, hydrochloride
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DSSTOX Substance ID

DTXSID201347679
Record name DL-Cathinone hydrochloride
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Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16735-19-6
Record name 1-Propanone, 2-amino-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16735-19-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propiophenone, 2-amino-, hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC166465
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166465
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Record name DL-Cathinone hydrochloride
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Ii. Advanced Synthetic Methodologies for 2 Aminopropiophenone Hydrochloride

Chemo- and Stereoselective Synthesis Approaches

The precise control of stereochemistry is paramount in the synthesis of enantiomerically pure 2-aminopropiophenone (B8812881). Researchers have developed several elegant approaches, including asymmetric reductions, resolution of racemic mixtures, and strategies involving double asymmetric induction and stereoselective aminohydroxylation.

Asymmetric Reduction Pathways for Enantioselective Production

The asymmetric reduction of prochiral ketones is a powerful and direct method for producing chiral alcohols, which can be precursors to the desired amino compound. Biocatalysis, in particular, has emerged as an environmentally benign and highly selective approach.

One notable strategy involves the use of alcohol dehydrogenases (ADHs). For instance, mutants of the secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been successfully employed in the asymmetric reduction of 2-haloacetophenones, which are close structural analogs of the precursors to 2-aminopropiophenone. nih.gov These enzymatic reductions can afford high enantioselectivities for the corresponding chiral halohydrins, which can then be converted to the chiral amine. nih.gov

Another powerful biocatalytic method is the asymmetric reductive amination of α-hydroxy ketones. A robust (R)-selective ω-transaminase (MVTA) from Mycobacterium vanbaalenii has been utilized for the synthesis of chiral β-amino alcohols. nih.gov This enzyme can catalyze the reductive amination of various α-hydroxy ketones, yielding (S)-β-amino alcohols with excellent enantiomeric excess (>99%) and high conversions (80-99%). nih.gov For example, the reductive amination of 2-hydroxyacetophenone (B1195853) using the resting cells of recombinant E. coli expressing MVTA produced (S)-2-amino-2-phenylethanol with a 71% isolated yield and >99% enantiomeric excess. nih.gov

Table 1: Asymmetric Reduction of Prochiral Ketones to Chiral Precursors

Enzyme Substrate Product Configuration Enantiomeric Excess (ee) Conversion/Yield Reference
TeSADH mutants 2-Haloacetophenone analogs (R) or (S) >99% Variable nih.gov

Resolution Techniques for Enantiomerically Pure Forms

When a synthetic route produces a racemic mixture, resolution techniques are employed to separate the enantiomers. Classical resolution involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differences in physical properties like solubility. youtube.com

A more modern and efficient approach is chromatographic separation using chiral stationary phases (CSPs). This technique has been successfully applied to the resolution of vicinal amino alcohols. For example, new racemic vicinal amino alcohol derivatives with axial chirality have been resolved using a Chiralpak® IA column, achieving >99% enantiomeric excess for both enantiomers. nih.gov While the solubility of the specific compound can be a challenge, careful selection of the mobile phase can lead to efficient separation on a preparative scale. nih.gov

Kinetic resolution, often enzyme-catalyzed, is another powerful method. In this approach, one enantiomer of a racemic mixture reacts much faster than the other, allowing for the separation of the unreacted enantiomer and the product of the reacted enantiomer. A (R)-selective ω-transaminase from Mycobacterium vanbaalenii (MVTA) has been used for the kinetic resolution of racemic β-amino alcohols, affording the (R)-enantiomers with >99% ee at conversions of 50-62%. nih.gov

Table 2: Resolution of Racemic Amino Alcohols

Technique Racemate Chiral Selector/Agent Outcome Reference
Chiral HPLC Axially chiral vicinal amino alcohol Chiralpak® IA >99% ee for both enantiomers nih.gov

Double Asymmetric Induction Strategies in Aminopropiophenone Synthesis

Double asymmetric induction occurs when a chiral reagent or catalyst is used to react with a substrate that already contains a chiral center. This can lead to enhanced diastereoselectivity. A notable example is the diastereoselective synthesis of 1-alkyl-1-phenyl-2-methylaminopropanes. In this strategy, a Grignard reagent is reacted with an optically active α-aminoketone derived from ephedrine. researchgate.net The existing stereocenter in the α-aminoketone directs the approach of the nucleophile, leading to the formation of a single diastereomer of the corresponding α-alkylated-1,2-aminoalcohol with high diastereoselectivity. researchgate.net The stereochemical outcome can often be predicted using models like Cram's rule. researchgate.net

Another approach involves using a chiral aldehyde in a multicomponent reaction like the Biginelli reaction. The use of (1R)-(−)-myrtenal as a chiral aldehyde component has been shown to induce asymmetry in the synthesis of dihydropyrimidinones. nih.gov This principle of using a chiral starting material to direct the stereochemistry of subsequent transformations is a key element of double asymmetric induction.

Table 3: Diastereoselective Synthesis via Double Asymmetric Induction

Chiral Substrate Reagent Product Diastereoselectivity Reference
(1S)-1-phenyl-2-methylamino-1-propanone Alkyl Grignard reagents (1S,2R)-1-Alkyl-1-phenyl-2-methylaminopropan-1-ols High researchgate.net

Stereoselective Aminohydroxylation Processes

The Sharpless Asymmetric Aminohydroxylation (ASAH) is a powerful method for the syn-selective synthesis of 1,2-amino alcohols from alkenes. nih.govrsc.org This reaction utilizes an osmium tetroxide catalyst in the presence of a chiral ligand (typically derived from dihydroquinine or dihydroquinidine) and a nitrogen source. nih.govrsc.org The choice of ligand dictates the facial selectivity of the addition to the double bond, allowing for the synthesis of either enantiomer of the product.

This methodology has been applied to the synthesis of protected β-hydroxy amino acids. For instance, an efficient asymmetric synthesis of l-threo-β-hydroxyasparagine and l-threo-β-methoxyaspartate has been achieved using a Sharpless aminohydroxylation with N-chlorofluorenyl carbamate (B1207046) (FmocNHCl) as the nitrogen source. nih.gov This approach provides the desired amino alcohols suitably protected for solid-phase peptide synthesis. nih.gov The reaction proceeds with high regioselectivity and enantioselectivity, making it a valuable tool for the synthesis of complex chiral molecules. nih.gov

Table 4: Sharpless Asymmetric Aminohydroxylation for Amino Alcohol Synthesis

Alkene Substrate Nitrogen Source Chiral Ligand Product Enantiomeric Excess (ee) Reference
α,β-Unsaturated esters FmocNHCl Dihydroquinine-derived Protected l-threo-β-hydroxy amino acids High nih.gov

Catalytic Routes in Aminopropiophenone Synthesis

Catalytic methods offer efficient and atom-economical pathways for the synthesis of complex organic molecules. Copper-catalyzed reactions, in particular, have gained prominence for their versatility in forming carbon-carbon and carbon-heteroatom bonds.

Copper-Catalyzed Multicomponent Reactions for Heterocycle Formation from Aminopropiophenones

Copper-catalyzed multicomponent reactions (MCRs) are powerful tools for the synthesis of diverse heterocyclic structures in a single step from simple starting materials. While direct examples using 2-aminopropiophenone as a substrate in published copper-catalyzed MCRs are specific, the utility of related ketones like acetophenone (B1666503) is well-documented, suggesting the potential for aminopropiophenone derivatives to participate in similar transformations.

For instance, copper(II) triflate (Cu(OTf)₂) has been shown to catalyze a three-component reaction of pyridin-2-one, O-tosylhydroxylamine, and acetophenone to generate imidazo[1,2-a]pyridine (B132010) scaffolds. nih.gov This reaction proceeds through the cascade formation of three C-N bonds. Given the structural similarity, a protected 2-aminopropiophenone could potentially be employed in such a reaction to generate more complex, chiral heterocyclic products. These reactions highlight the potential for using aminopropiophenone derivatives as building blocks in the diversity-oriented synthesis of novel heterocyclic compounds.

Table 5: Mentioned Compounds

Compound Name
2-Aminopropiophenone hydrochloride
2-Haloacetophenones
Chiral halohydrins
α-Hydroxy ketones
β-Amino alcohols
(S)-2-Amino-2-phenylethanol
2-Hydroxyacetophenone
Vicinal amino alcohols
1-Alkyl-1-phenyl-2-methylaminopropanes
α-Aminoketone
(1R)-(−)-Myrtenal
Dihydropyrimidinones
l-threo-β-Hydroxyasparagine
l-threo-β-Methoxyaspartate
N-Chlorofluorenyl carbamate (FmocNHCl)
Acetophenone
Imidazo[1,2-a]pyridines
Pyridin-2-one
O-Tosylhydroxylamine

Iii. Analytical Chemistry Research for 2 Aminopropiophenone Hydrochloride and Its Analogues

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For 2-aminopropiophenone (B8812881) and its analogues, several chromatographic techniques have been refined to provide the necessary selectivity and sensitivity for their detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique in forensic laboratories for the analysis of seized drugs due to its high precision in retention times and the availability of extensive spectral libraries for compound identification. shimadzu.com For synthetic cathinones, GC-MS methods are developed to maximize chromatographic separation within a reasonable runtime. nist.gov However, the analysis of aminopropiophenones can be challenging due to their polar nature, which can lead to decomposition in the GC injector port. thermofisher.com

To address this, derivatization is a common strategy employed to enhance the volatility and thermal stability of these compounds. ojp.govweber.husigmaaldrich.com Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), replaces active hydrogens on the amine and hydroxyl groups, improving chromatographic behavior and producing characteristic mass fragments for easier identification. thermofisher.comsigmaaldrich.com Another approach involves acylation, which can also improve analytical performance. weber.hu For instance, a two-step derivatization using trimethylsilyl (B98337) (TMS) and trifluoroacyl (TFA) has been developed for the simultaneous analysis of various compounds, including those with amino functional groups. nih.gov

GC-MS methods have been validated for the simultaneous determination of multiple synthetic cathinones in biological samples like urine and plasma. rsc.orgresearchgate.net These methods often involve a liquid-liquid or solid-phase extraction step to isolate the compounds from the matrix, followed by derivatization and GC-MS analysis. researchgate.net Despite its strengths, GC-MS can sometimes struggle to differentiate between isomers of synthetic cathinones that produce similar mass spectra and have close retention times. nist.govresearchgate.net In such cases, tandem mass spectrometry (GC-MS/MS) can provide more detailed structural information by fragmenting specific ions, aiding in the differentiation of isomers. shimadzu.com

Table 1: Examples of GC-MS Methodologies for Cathinone (B1664624) Analogues

Analytical TargetDerivatization AgentKey FindingsReference
31 Synthetic Cathinones(S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC)Achieved enantiomeric separation and quantification in urine and plasma. rsc.org
6 Synthetic CathinonesNot specified (urine analysis)Developed a validated method for quantification in urine samples. researchgate.net
Amino Acids (as model for polar compounds)N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization improves volatility and stability for GC analysis. thermofisher.com
Various CathinonesNone (targeted method development)Optimized GC parameters to improve separation of 48 cathinones. nist.gov
2-AminopropiophenonesNot specified (metabolite investigation)Used GC-MS to investigate metabolic mixtures and fragmentation schemes. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of synthetic cathinones, offering the advantage of operating at lower temperatures, which avoids the thermal degradation that can occur with GC. ojp.gov HPLC methods, particularly when coupled with mass spectrometry, are increasingly becoming the technique of choice for analyzing these compounds in biological matrices. mdpi.com

Reversed-phase HPLC is commonly employed, using C18 columns for separation. researchgate.netnih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as diethylamine (B46881) or formic acid to improve peak shape and resolution. nih.govnih.gov

HPLC methods have been developed and validated for the quantification of a wide range of synthetic cathinones in samples such as urine, oral fluid, and blood. nih.govnih.govoup.com These methods demonstrate good linearity, precision, and accuracy, with low limits of detection (LOD), often in the nanogram per milliliter (ng/mL) range. nih.govoup.com For example, a method for analyzing an aminoalkylpyridine compound in blood and urine reported a detection limit of 100 ng/mL. nih.gov More sensitive methods have achieved LODs as low as 0.003 ng/g in oral fluid. oup.com

Table 2: HPLC Application Parameters for Cathinone Analogues

Column TypeMobile Phase CompositionDetection MethodApplicationReference
Reversed-phase C18Water, Methanol, Acetonitrile with DiethylamineUV at 254 nmQuantification in rat blood and urine nih.gov
Reversed-phase C18Gradient of 0.1% Formic Acid in Water and AcetonitrileHigh-Resolution Mass Spectrometry (HRMS)Quantification of 28 cathinones in urine nih.gov
Not SpecifiedNot SpecifiedTandem Mass Spectrometry (MS/MS)Quantification of 16 cathinones in urine researchgate.net
Syncronis HILICIsocratic (Acetonitrile-based)Tandem Mass Spectrometry (MS/MS)Quantification of 7 cathinones in urine thermofisher.com

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) represents a significant advancement in the analysis of synthetic cathinones. researchgate.net This technique utilizes columns with smaller particle sizes (typically under 2 µm), which allows for faster separations and higher resolution compared to conventional HPLC. researchgate.netyoutube.com The coupling with MS/MS provides excellent sensitivity and selectivity, making it ideal for detecting low concentrations of these substances in complex biological matrices like hair, urine, and oral fluid. researchgate.netmdpi.com

UHPLC-MS/MS methods have been developed for the comprehensive screening and quantification of a large number of new psychoactive substances (NPS), including dozens of synthetic cathinones, simultaneously. researchgate.netnih.gov These methods are highly sensitive, with limits of detection (LOD) often in the picogram per milligram (pg/mg) or nanogram per milliliter (ng/mL) range. nih.govnih.gov For instance, a validated method for 98 NPS in hair reported LODs between 0.6–10.3 pg/mg. nih.gov Another study for tryptophan metabolites achieved LODs of 0.15–9.43 ng/mL in plasma. nih.gov

The use of hydrophilic interaction liquid chromatography (HILIC) has also been explored as an orthogonal approach to traditional reversed-phase chromatography, helping to prevent matrix effects and improve the retention of polar compounds. thermofisher.com Derivatization can also be employed in UHPLC-MS/MS to enhance the analytical properties of target compounds, as demonstrated in the analysis of tryptophan metabolites using 2-bromo-4′-nitroacetophenone (BNAP). nih.gov

Table 3: Performance of Validated UHPLC-MS/MS Methods

Analytical TargetMatrixLinearity (R²)Limit of Detection (LOD)Reference
98 New Psychoactive Substances (including 18 cathinones)Hair0.993 - 0.9990.6–10.3 pg/mg nih.gov
28 Synthetic CathinonesUrine>0.99000.25–1 µg/L nih.gov
11 Tryptophan MetabolitesHuman Plasma>0.99060.15–9.43 ng/mL nih.gov
7 Synthetic CathinonesHuman UrineNot specifiedNot specified thermofisher.com

Capillary Electrophoresis (CE) in Aminopropiophenone Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that has proven effective for the analysis of synthetic cathinones, particularly for chiral separations. nih.govnih.gov CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the charge and size of the molecule. epa.gov The technique is known for its high efficiency, short analysis times, and minimal sample consumption.

In the context of aminopropiophenone analysis, CE is frequently used with chiral selectors, such as cyclodextrins (CDs), to resolve the enantiomers of cathinone derivatives. nih.govnih.gov Different types of CDs, including native β-CD and various derivatives like hydroxypropyl-β-CD and sulfated-β-CD, are added to the background electrolyte to form transient diastereomeric complexes with the enantiomers, leading to different migration times. nih.govnih.gov

Studies have demonstrated the successful enantioseparation of dozens of cathinone analogues using CE. nih.gov For example, one method achieved the separation of 58 out of 61 studied cathinones and pyrovalerone derivatives. nih.gov The use of co-additives, such as ionic liquids along with cyclodextrins, has also been shown to achieve complete enantioselective separation for complex mixtures of cathinone standards. mdpi.com Coupling CE with mass spectrometry (CE-MS) further enhances the analytical power by providing structural information for confident identification of the separated compounds. nih.gov

Table 4: Capillary Electrophoresis Methods for Cathinone Analysis

Chiral Selector(s)Number of Compounds SeparatedKey FindingReference
β-cyclodextrin derivatives (native, acetyl, hydroxypropyl, carboxymethyl)58 of 61Method suitable for simultaneous enantioseparations and purity checks. nih.gov
β-cyclodextrin (β-CD) and highly sulfated-γ-cyclodextrin (HS-γ-CD)12Ten compounds separated with β-CD (UV detection), two more with HS-γ-CD (MS detection). nih.gov
beta-cyclodextrin (β-CD) and tetrabutylammonium (B224687) chloride (TBAC)6Co-additives enabled complete enantioselective separation. mdpi.com

Chiral Chromatographic Separations for Enantiomeric Purity

Since all synthetic cathinones are chiral molecules, their biological and toxicological effects can differ between enantiomers. nih.gov This necessitates the development of analytical methods to separate and quantify the individual enantiomers, a process known as chiral separation or enantioresolution. While CE is a powerful tool for this purpose, chiral chromatography, particularly HPLC using chiral stationary phases (CSPs), is also widely employed. nih.govyoutube.com

The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and thus separation. youtube.comwvu.edu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most effective and popular for the optical resolution of racemic drugs. nih.govtsijournals.commdpi.com

Liquid chromatography methods using various polysaccharide-based columns have successfully separated the enantiomers of numerous synthetic cathinones found in "legal high" products. nih.gov For example, a study using such CSPs reported efficient enantio-separation with separation factors (α) ranging from 1.24 to 3.62 and resolution values (Rs) from 1.24 to 10.52. nih.gov Another HPLC method was developed to separate the enantiomers of cathine (B3424674) hydrochloride using a chiral stationary phase, optimizing the mobile phase composition to achieve baseline separation. tsijournals.com

Gas chromatography can also be used for chiral separations, often requiring the use of a chiral derivatizing agent to form diastereomers that can then be separated on a standard achiral column. rsc.orgyoutube.com A validated GC-MS method utilized (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) to achieve the enantiomeric separation of 31 synthetic cathinones. rsc.org

Table 5: Chiral Separation Techniques for Cathinone Enantiomers

TechniqueChiral Selector/Stationary PhaseKey FindingsReference
Liquid Chromatography (LC)Polysaccharide-based chiral stationary phasesEfficiently enantio-separated synthetic cathinones from commercial products. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)Chiral derivatizing agent (L-TPC)Separated enantiomers of 31 synthetic cathinones in urine and plasma. rsc.org
High-Performance Liquid Chromatography (HPLC)Chiral pack AD-H columnDeveloped a method to detect cathine enantiomers with baseline separation. tsijournals.com
Capillary Electrophoresis (CE)β-cyclodextrin derivativesResolved enantiomers of 58 cathinone derivatives successfully within 40 minutes. nih.gov

Spectroscopic Characterization and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of 2-aminopropiophenone and its analogues. nih.gov When coupled with a chromatographic technique like GC or LC, it provides both separation and identification capabilities. In electron ionization (EI) mode, commonly used in GC-MS, synthetic cathinones undergo characteristic fragmentation. shimadzu.com The primary fragmentation pathway involves alpha-cleavage, leading to the formation of iminium cations from the amine side and substituted benzoyl cations. shimadzu.comnih.gov

Tandem mass spectrometry (MS/MS) offers more profound structural insights. shimadzu.com By selecting a specific precursor ion and subjecting it to collision-induced dissociation (CID), a product ion spectrum is generated. shimadzu.com This spectrum can reveal information about different parts of the molecule, such as substituents on the aromatic ring and the structure of the amine moiety, which is crucial for differentiating between structural isomers. shimadzu.com

High-resolution mass spectrometry (HRMS), for example, using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. nih.govmdpi.com This accuracy allows for the determination of the elemental composition of a molecule and its fragments, greatly increasing the confidence in its identification, especially for novel or unexpected compounds. nih.gov Methods using LC-HRMS have been developed for the comprehensive quantification of numerous synthetic cathinones and their metabolites in a single analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-aminopropiophenone hydrochloride and its analogues. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In a study focused on the quantification of cathinone analogues without the need for reference standards, a ¹H quantitative NMR (qNMR) method was developed. nih.gov This method utilized the signal from the methylidyne hydrogen, a common feature in the parent structure of synthetic cathinones, as the quantitative peak. nih.gov The study successfully quantified several analogues, including mexedrone, 3-CEC, 4-Cl-α-PVP, propylone, and methcathinone (B1676376), demonstrating the accuracy and versatility of the technique. nih.gov

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For instance, the position of the aromatic protons and carbons can be influenced by substituents on the phenyl ring, while the signals from the aliphatic portion of the molecule provide information about the nature of the alkyl chain and the substituents on the nitrogen atom.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for Cathinone Analogues

CompoundProtonChemical Shift (ppm)
MexedroneMethylidyne (CH)Varies
3-CECMethylidyne (CH)Varies
4-Cl-α-PVPMethylidyne (CH)Varies
PropyloneMethylidyne (CH)Varies
MethcathinoneMethylidyne (CH)Varies

Note: Specific chemical shift values vary depending on the solvent and the specific analogue being analyzed. The methylidyne proton is a key diagnostic signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the functional groups present in this compound and its analogues. These methods are often used for rapid, non-destructive screening and identification. nih.govmaps.org

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes include the carbonyl (C=O) stretch, N-H bends of the primary amine, and various C-H and C=C stretching and bending vibrations of the aromatic ring.

Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy and is particularly useful for analyzing samples in aqueous solutions. nih.govmaps.org Studies have shown that Raman spectroscopy can effectively discriminate between different regioisomers of cathinone derivatives, which is crucial for forensic applications. nih.govmaps.org For example, the positions and relative intensities of bands in the 1600-1700 cm⁻¹ region, corresponding to aromatic ring vibrations and the carbonyl stretch, can be used to distinguish between isomers. rsc.org Furthermore, Raman spectroscopy has been successfully used to identify cathinone derivatives in seized products. nih.govmaps.org

Interactive Data Table: Key Vibrational Frequencies for Cathinone Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Carbonyl (C=O)Stretch~1700IR & Raman
Aromatic C=CStretch~1600IR & Raman
N-HBend (primary amine)VariesIR
C-H (aromatic)Stretch>3000IR & Raman
C-H (aliphatic)Stretch<3000IR & Raman

Mass Spectrometry (MS, MSn, ESI-MS) for Fragmentation and Accurate Mass Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of this compound and its analogues, providing information on molecular weight and elemental composition. nih.govnih.gov

Electron ionization (EI) is a common ionization technique used in conjunction with gas chromatography (GC-MS). Under EI conditions, cathinone derivatives typically undergo α-cleavage, leading to the formation of a characteristic iminium ion, which often represents the base peak in the mass spectrum. nih.gov Another common fragmentation pathway involves the formation of an acylium ion. nih.gov

Electrospray ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-MS). ESI is particularly useful for analyzing the protonated molecules ([M+H]⁺) of cathinone analogues. wvu.edu Tandem mass spectrometry (MS/MS or MSⁿ) experiments, where precursor ions are fragmented, provide detailed structural information. wvu.edu The fragmentation patterns of protonated N-alkylated cathinones can be complex, involving both charge-remote and charge-directed mechanisms. wvu.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments with a high degree of confidence. wvu.edu

Interactive Data Table: Common Mass Spectral Fragments of Cathinone Analogues

Ion TypeFragmentation PathwayCharacteristic m/z
Iminium ionα-cleavageVaries based on N-substituents
Acylium ionCα-Cβ bond cleavageVaries based on aromatic ring
Phenyl cationLoss of CO from acylium ion77 (for unsubstituted phenyl)

X-ray Crystallography for Absolute Configuration and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule. For cathinone and its analogues, which possess a chiral center at the α-carbon, X-ray crystallography can unambiguously establish the R or S configuration of the enantiomers. This is of particular importance as different enantiomers can exhibit distinct pharmacological properties. The crystal structure of cathinone hydrochloride reveals the packing of the molecules in the solid state, including intermolecular interactions such as hydrogen bonding. ncats.io

Advanced Sample Preparation Strategies in Analytical Research

The analysis of this compound and its analogues in complex matrices, such as biological fluids or environmental samples, often requires a preliminary sample preparation step to isolate and concentrate the analytes of interest. doaj.org

Liquid-Liquid Extraction (LLE) Optimization

Liquid-liquid extraction (LLE) is a widely used sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases. nih.govoup.com The efficiency of LLE depends on several factors, including the choice of extraction solvent, the pH of the aqueous phase, and the ionic strength. For basic compounds like cathinone analogues, the pH of the sample is typically adjusted to a basic value to ensure the analyte is in its neutral, more organic-soluble form. A variety of organic solvents can be used, and the selection is often optimized to maximize recovery and minimize the co-extraction of interfering substances. oup.com A dispersive liquid-liquid microextraction (DLLME) method has been developed for the analysis of synthetic cathinones in biological fluids, offering a more environmentally friendly approach by reducing the use of toxic chlorinated solvents. nih.gov

Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) Techniques

Solid-phase extraction (SPE) is a highly effective and versatile technique for sample clean-up and concentration. nih.govresearchgate.netnih.gov It involves passing a liquid sample through a solid sorbent material that retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent. For cathinone analogues, which are basic compounds, cation-exchange sorbents are often employed. researchgate.netnih.gov The choice of sorbent and elution solvent is critical for achieving high recovery and selectivity. researchgate.netnih.gov

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. gcu.ac.ukrsc.org The fiber is then desorbed directly into the analytical instrument, such as a gas chromatograph. SPME is a simple, rapid, and sensitive method that has been successfully applied to the analysis of amphetamine-type stimulants and synthetic cathinones in urine. gcu.ac.ukrsc.org

Derivatization Reagents and Protocols for Enhanced Detection

In the analysis of 2-aminopropiophenone and its analogues, derivatization is a key strategy to improve their detectability, particularly for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). This process involves chemically modifying the analyte to produce a derivative with more favorable properties for analysis, such as increased volatility, thermal stability, or the introduction of a specific detectable tag.

Common derivatization reagents for primary and secondary amines, such as the amino group in 2-aminopropiophenone, include acylating agents, silylating agents, and chiral derivatizing agents.

Acylating Reagents: Reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently used. They react with the amine to form stable, volatile fluoroacyl derivatives. These derivatives are highly responsive to electron capture detection (ECD), a sensitive detection method used in GC, which significantly lowers the limits of detection.

Silylating Reagents: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are employed to introduce a trimethylsilyl (TMS) group. This process increases the volatility and thermal stability of the aminopropiophenones, making them more amenable to GC analysis.

Chiral Derivatizing Agents: For the separation of enantiomers of chiral aminopropiophenones, chiral derivatizing agents are essential. Reagents like N-trifluoroacetyl-L-prolyl chloride (L-TPC) and Mosher's acid chloride (MTPA-Cl) react with the amine to form diastereomeric derivatives. These diastereomers can then be separated on a non-chiral chromatographic column, allowing for the quantification of individual enantiomers.

The derivatization protocols typically involve mixing the sample containing the aminopropiophenone with the derivatizing reagent in a suitable solvent, followed by heating to ensure the reaction goes to completion. After the reaction, the excess reagent and by-products are often removed before analysis. The choice of reagent and protocol depends on the specific analytical technique being used and the nature of the aminopropiophenone analogue.

Method Validation and Performance Metrics in Research Settings

Method validation is a critical process in analytical chemistry to ensure that a developed analytical method is suitable for its intended purpose. For the analysis of this compound and its analogues in research settings, this involves a thorough evaluation of several performance metrics. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. inorganicventures.com The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. inorganicventures.com These values are crucial for determining the sensitivity of an analytical method. nih.gov

LOD and LOQ are typically determined based on the standard deviation of the response of blank samples or the standard deviation of the y-intercept of a calibration curve. researchgate.net For example, a common approach is to define LOD as 3 times the standard deviation of the blank and LOQ as 10 times the standard deviation of the blank. inorganicventures.com

Table 1: Examples of LOD and LOQ for Aminopropiophenone Analogues in Research Studies

This table presents hypothetical LOD and LOQ values for different aminopropiophenone analogues using various analytical techniques to illustrate the typical ranges observed in research.

AnalyteAnalytical TechniqueMatrixLOD (ng/mL)LOQ (ng/mL)
2-Aminopropiophenone GC-MSUrine0.51.5
Cathinone LC-MS/MSPlasma0.10.3
Methcathinone HPLC-UVSeized powder1030
4-Methylmethcathinone (Mephedrone) UPLC-MS/MSBlood0.20.6

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration range over which this linearity holds true. inorganicventures.com

To assess linearity, a series of calibration standards of known concentrations are analyzed. The response of the instrument is then plotted against the concentration, and a linear regression is performed. The correlation coefficient (r²) is a measure of the goodness of fit of the linear model, with a value close to 1.0 indicating excellent linearity. A study on a genotoxic impurity, bis (2-chloroethyl) amine, showed a correlation coefficient of 0.9892. researchgate.net

Recovery studies are performed to determine the accuracy of an analytical method. Accuracy refers to the closeness of the measured value to the true value. Recovery is assessed by spiking a blank matrix with a known amount of the analyte and then analyzing the sample. The percentage of the analyte that is successfully measured is the percent recovery.

Acceptable recovery rates are typically in the range of 80-120%, although this can vary depending on the complexity of the sample matrix and the concentration of the analyte. researchgate.net For instance, some drug recovery studies aim for a range of 98-102%. researchgate.net

Electrochemical Detection Techniques for Aminopropiophenones

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of aminopropiophenones. capes.gov.br These techniques are based on the measurement of the electrical response (current or potential) that occurs when the analyte undergoes an oxidation or reduction reaction at an electrode surface. youtube.com

The aromatic amine and ketone functionalities present in the aminopropiophenone structure are electrochemically active, making them suitable for analysis by techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry. nih.gov For example, the amino group can be oxidized, and the ketone group can be reduced.

Researchers have developed various modified electrodes to enhance the sensitivity and selectivity of these measurements. These modifications can involve the use of nanomaterials like carbon nanotubes or metal nanoparticles, which increase the electrode surface area and facilitate electron transfer. mdpi.com For instance, a study on p-aminophenol detection utilized multi-walled carbon nanotubes dispersed in a Nafion matrix to achieve a low detection limit. mdpi.com The development of such sensors can lead to portable and rapid analytical devices for on-site screening.

Computational Chemistry for Spectroscopic Property Prediction and Analytical Support

Computational chemistry has become an invaluable tool in analytical chemistry research, providing insights that complement experimental findings. vensel.orgnih.gov It can be used to predict various properties of molecules, including their spectroscopic characteristics, which can aid in their identification and quantification. aip.orgrsc.org

By employing quantum chemical methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), researchers can calculate theoretical UV-Vis, IR, and NMR spectra for 2-aminopropiophenone and its analogues. nih.govsouthampton.ac.uk These predicted spectra can then be compared with experimental data to confirm the identity of a substance or to understand the relationship between its structure and its spectroscopic behavior. For instance, computational studies can help elucidate the effects of different substituents on the vibrational frequencies or electronic transitions of the molecule. nih.gov

Furthermore, computational models can assist in method development by predicting chromatographic retention times and understanding the interactions between the analyte and the stationary phase. vensel.org This can help in optimizing separation conditions and reducing the time and resources required for experimental work.

Iv. Metabolic Pathways and Biotransformation Studies of 2 Aminopropiophenone Hydrochloride

Phase I Metabolic Transformations of Aminopropiophenones

Phase I reactions introduce or unmask functional groups, typically increasing the polarity of the molecule. For aminopropiophenones, these transformations are primarily oxidative and reductive processes.

A principal Phase I metabolic pathway for aminopropiophenones is the reduction of the beta-keto group, which is a defining feature of this class of compounds. This reaction is catalyzed by carbonyl reductase enzymes and results in the formation of the corresponding amino alcohol metabolites. nih.govnih.gov This reduction introduces a new chiral center, leading to the formation of diastereomeric alcohols. For instance, the metabolism of cathinone (B1664624), a closely related compound, yields norephedrine (B3415761) and norpseudoephedrine (B1213554) through this reductive pathway. The specific stereoisomer produced can vary depending on the specific enzymes involved.

Table 1: Beta-Keto Group Reduction of Aminopropiophenones

Parent CompoundMetabolic ReactionResulting Metabolite(s)
CathinoneBeta-Keto ReductionNorephedrine, Norpseudoephedrine

Hydroxylation, the addition of a hydroxyl (-OH) group, is another critical Phase I transformation. This can occur on either the alkyl side chain or the aromatic ring of the aminopropiophenone molecule. nih.govnih.gov Aromatic hydroxylation is a common metabolic route for many phenylalkylamines, catalyzed by cytochrome P450 (CYP) enzymes. nih.govrsc.orgfiveable.me This process increases the water solubility of the compound and provides a site for subsequent Phase II conjugation reactions. Hydroxylation can also occur on the alkyl chain, further modifying the compound's structure and polarity.

For aminopropiophenones with N-alkyl substituents, N-dealkylation is a significant metabolic pathway. nih.govnih.govresearchgate.netmdpi.com This reaction, also mediated by CYP enzymes, involves the removal of an alkyl group from the nitrogen atom. nih.govku.edu For example, N-demethylation is a primary metabolic step for many synthetic cathinones. nih.gov The resulting primary or secondary amine metabolites can then undergo N-acetylation, a process where an acetyl group is transferred to the nitrogen atom. nih.gov This acetylation step can either terminate biological activity or, in some cases, lead to the formation of active metabolites. slideshare.net

In the case of aminopropiophenones containing a methylenedioxy group on the aromatic ring, such as certain synthetic cathinone derivatives like methylone, oxidative demethylenation is a key metabolic route. nih.govmdpi.com This reaction, catalyzed by CYP enzymes, involves the cleavage of the methylenedioxy ring to form a catechol (dihydroxy) metabolite. This catechol can then be further metabolized, often through O-methylation by catechol-O-methyltransferase (COMT). nih.gov

Table 2: Common Phase I Metabolic Reactions for Aminopropiophenones

Reaction TypeDescriptionExample Metabolite Formation
Beta-Keto Reduction Reduction of the ketone group to an alcohol.Cathinone → Norephedrine
Hydroxylation Addition of a hydroxyl group to the aromatic ring or alkyl chain.Aromatic Ring → Phenolic Metabolite
N-Dealkylation Removal of an alkyl group from the nitrogen atom.N-methylated cathinone → Primary amine metabolite
N-Acetylation Addition of an acetyl group to the nitrogen atom.Primary amine metabolite → N-acetylated metabolite
Oxidative Demethylenation Cleavage of a methylenedioxy ring.Methylone → Dihydroxy metabolite (catechol)

Phase II Conjugation Reactions

Following Phase I transformations, the modified metabolites, now possessing functional groups like hydroxyl or amino groups, undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body. nih.govuomus.edu.iqdrughunter.com

Glucuronidation is a major Phase II pathway for the metabolites of aminopropiophenones. nih.govmdpi.com This process involves the transfer of glucuronic acid from the activated coenzyme uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a suitable functional group on the metabolite, such as a hydroxyl or amino group. wikipedia.orgnih.govnih.gov The reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver. wikipedia.orgresearchgate.net The resulting glucuronide conjugates are highly polar and readily eliminated in the urine. wikipedia.org Both the alcohol metabolites from beta-keto reduction and the phenolic metabolites from aromatic hydroxylation are common substrates for glucuronidation. nih.gov

Sulfation Pathways

Sulfation is a significant Phase II conjugation reaction that increases the water solubility of xenobiotics, aiding in their renal elimination. This pathway involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate, a reaction catalyzed by sulfotransferase enzymes. nih.gov While direct studies on the sulfation of 2-aminopropiophenone (B8812881) are not extensively detailed in the available literature, the general principles of xenobiotic metabolism suggest that hydroxylated metabolites of 2-aminopropiophenone could be substrates for sulfation. The products of sulfation pathways can be intracellular metabolites or secreted proteins and carbohydrates, indicating that sulfotransferase enzymes are located in both the cytosol and the Golgi apparatus. nih.gov The nucleotide 3'-phosphoadenosine 5'-phosphate (PAP), a byproduct of this reaction, can inhibit sulfotransferase activity and interfere with RNA metabolism. nih.gov

Amide Conjugation with Carboxylic Acids

Amide formation represents another potential metabolic pathway. While the direct reaction between a carboxylic acid and an amine to form an amide is not spontaneous and typically requires heat to proceed, the body utilizes enzymatic processes to facilitate such conjugations. youtube.comkhanacademy.orgreddit.com This process can occur through the formation of an intermediate activated species. For instance, a carboxylic acid can be converted to a more reactive derivative, which then readily reacts with an amine to form an amide. youtube.com The amino group of 2-aminopropiophenone or its metabolites could theoretically undergo amide conjugation with endogenous carboxylic acids. This reaction would involve the formation of an amide bond between the amino functional group of the drug molecule and a carboxylic acid. youtube.comkhanacademy.org

Enzymatic Systems Involved in Biotransformation

The biotransformation of 2-aminopropiophenone and related cathinone compounds is mediated by a variety of enzymatic systems. These enzymes are primarily responsible for the Phase I and Phase II metabolic reactions that modify the chemical structure of the xenobiotic.

Cytochrome P450 (CYP) Isoform Involvement (e.g., CYP2D6, CYP2C19, CYP2B6, CYP1A2)

The cytochrome P450 (CYP) superfamily of enzymes is a critical component of Phase I drug metabolism, responsible for the oxidation of a vast array of xenobiotics. youtube.comnih.govnih.gov Several CYP isoforms have been implicated in the metabolism of cathinone and its analogues.

CYP2D6 : This highly polymorphic enzyme is involved in the metabolism of approximately 25% of clinically used drugs. nih.gov Genetic variations in CYP2D6 can lead to significant interindividual differences in drug metabolism. creative-bioarray.com

CYP2C19 : Responsible for the metabolism of numerous clinically important drugs, including psychotropics. nih.gov Like CYP2D6, CYP2C19 exhibits significant genetic polymorphism. nih.govdrugbank.com Studies on cathinone have shown that it has negligible inhibitory effects on CYP2C19. nih.gov

CYP2B6 : While cathinone has been shown to have negligible inhibitory effects on this enzyme, its role in the metabolism of 2-aminopropiophenone specifically requires further investigation. nih.gov

CYP1A2 : In vitro studies have demonstrated that cathinone competitively inhibits CYP1A2. nih.gov

The table below summarizes the inhibitory effects of cathinone, the parent compound of 2-aminopropiophenone, on various CYP isoforms.

CYP IsoformInhibitory Effect of CathinoneInhibition Constant (Ki)Mode of Inhibition
CYP1A2 Reversible Inhibition57.12 µMCompetitive
CYP2A6 Reversible Inhibition13.75 µMUncompetitive
CYP3A5 Reversible Inhibition23.57 µMNoncompetitive
CYP2B6 Negligible--
CYP2C8 Negligible--
CYP2C19 Negligible--
CYP2E1 Negligible--
CYP2J2 Negligible--

Data derived from in vitro studies on cathinone. nih.gov

Flavin-Containing Monooxygenase (FMO) Activity

Flavin-containing monooxygenases (FMOs) are another important class of Phase I metabolic enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic heteroatoms, such as nitrogen and sulfur. wikipedia.orgnih.govnih.gov FMOs utilize NADPH and molecular oxygen to oxidize their substrates. wikipedia.orgnih.gov Given that 2-aminopropiophenone contains a primary amine group, it is a potential substrate for FMO-mediated metabolism. FMOs can oxidize primary, secondary, and tertiary amines. nih.gov The human FMO gene family is smaller than that of CYPs, with five functional members. nih.gov FMO3 is the primary form in the adult human liver and is associated with the metabolism of trimethylamine, the compound responsible for "fish odor syndrome" when FMO3 activity is deficient. core.ac.uktaylorandfrancis.com

Catechol O-Methyltransferase (COMT) Activity in Substituted Aminopropiophenones

Catechol-O-methyltransferase (COMT) is an enzyme that plays a crucial role in the metabolism of catecholamines and other compounds with a catechol structure. nih.gov It catalyzes the transfer of a methyl group from S-adenosylmethionine to a hydroxyl group of the catechol substrate. youtube.com If 2-aminopropiophenone undergoes hydroxylation to form catechol metabolites, these metabolites would then be substrates for COMT. Genetic polymorphisms in the COMT gene can lead to variations in enzyme activity, which in turn can affect the metabolism of its substrates. nih.govyoutube.com Individuals with a specific variant (Met allele) of the COMT gene have reduced enzyme activity, leading to higher levels of catecholamines. youtube.comyoutube.com

Microsomal Reductase Involvement

Microsomal reductases are enzymes located in the endoplasmic reticulum that are involved in reduction reactions. While specific studies detailing the involvement of microsomal reductases in the metabolism of 2-aminopropiophenone are limited, the reduction of the ketone group in 2-aminopropiophenone to a secondary alcohol is a plausible metabolic pathway. This reduction would lead to the formation of norephedrine isomers.

Metabolite Profiling and Identification Using High-Resolution Mass Spectrometry

The elucidation of metabolic pathways for 2-aminopropiophenone hydrochloride relies heavily on advanced analytical techniques, with high-resolution mass spectrometry (HR-MS) being a cornerstone for metabolite profiling and identification. nih.gov This powerful technology provides the mass accuracy and sensitivity required to discern metabolites from complex biological samples.

Investigations into the metabolism of aminopropiophenones and related cathinone derivatives have employed both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov A characteristic feature in the mass spectrometric analysis of aminopropiophenones is alpha-cleavage, which provides significant structural information about the molecule. nih.gov The use of chemical ionization mass spectrometry often results in the formation of quasi-molecular ions (MH+), which are highly useful in metabolic studies. nih.gov

When coupled with liquid chromatography, LC-HRMS/MS stands out as a premier method for the detailed profiling of metabolites generated from in vitro systems like human liver microsome (HLM) incubations. nih.govresearchgate.net This approach is capable of identifying both Phase I and Phase II metabolites. The process of identification is often aided by computational tools, such as extracted ion chromatography (EIC), which searches for metabolites based on predicted mass shifts from the parent drug. nih.gov Furthermore, sophisticated data mining techniques like mass defect filtering can significantly improve the detection of drug-related compounds within a complex matrix. nih.gov

For cathinones that are structurally analogous to 2-aminopropiophenone, several key Phase I metabolic pathways have been identified through HLM incubations:

β-Keto Reduction : A prevalent metabolic transformation is the reduction of the ketone functional group. nih.govnih.gov

Hydroxylation : The addition of a hydroxyl group, which can occur on either the alkyl chain or the aromatic ring, is another common pathway. nih.govnih.gov

N-dealkylation : In the case of substituted aminopropiophenones, the enzymatic removal of alkyl groups from the nitrogen atom is a known metabolic route. nih.gov

Following these initial biotransformations, the Phase I metabolites can be further processed through Phase II conjugation. The most frequently observed Phase II reaction for cathinone metabolites is glucuronidation. researchgate.netnih.gov In this process, glucuronic acid is attached to hydroxylated metabolites, which substantially increases their water solubility and facilitates their excretion from the body.

Based on studies of structurally similar cathinones, a profile of potential metabolites for 2-aminopropiophenone can be predicted. The table below outlines these potential metabolites and the evidence for their formation.

Interactive Table: Potential Metabolites of this compound
Metabolite TypeBiotransformation PathwayAnalytical Signature
Keto-reduced metaboliteReduction of the β-keto groupMass increase of +2 amu relative to the parent compound. nih.gov
Hydroxylated metaboliteAddition of a hydroxyl groupMass increase of +16 amu (addition of an oxygen atom).
N-dealkylated metaboliteRemoval of an alkyl group from the amineMass decrease corresponding to the specific alkyl group removed.
Glucuronide conjugateConjugation with glucuronic acidMass increase of +176 amu. researchgate.net
This table is predictive, based on metabolic data from structurally related compounds.

The structural confirmation of these metabolites is heavily reliant on their fragmentation patterns in tandem mass spectrometry (MS/MS). For example, a characteristic fragmentation of hydroxylated metabolites is the neutral loss of a water molecule. kcl.ac.uk

In Vitro Models for Metabolic Stability and Pathway Elucidation (e.g., Human Liver Microsomes)

In vitro models are indispensable for studying drug metabolism as they offer a reproducible and controlled setting to explore the biotransformation of a chemical compound. researchgate.net Among these, human liver microsomes (HLM) are a preferred system due to their rich content of drug-metabolizing enzymes, especially the cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) superfamilies, which are central to Phase I and Phase II metabolism, respectively. frontiersin.orgnih.gov

Metabolic stability, which reflects a compound's vulnerability to biotransformation, is a critical parameter evaluated early in the drug development pipeline. ojp.gov This is typically determined by incubating the compound with HLM, fortified with necessary cofactors like NADPH for CYP-mediated reactions, and tracking the depletion of the parent compound over a set period. frontiersin.org The resulting data are used to calculate important pharmacokinetic parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint). nih.gov

These parameters allow for the classification of compounds into low, intermediate, or high clearance categories. For instance, based on HLM incubation data, a compound with a half-life under 20 minutes may be classified as having high clearance, whereas a half-life exceeding 60 minutes would suggest low clearance. nih.gov

Research on various synthetic cathinones using HLM has revealed a spectrum of metabolic stabilities. nih.govnih.gov One study, for example, classified 4-CMC as a low-clearance compound, while 4-MDMB was found to be a high-clearance compound, illustrating how minor structural differences can profoundly affect metabolic stability. nih.gov

A standard protocol for an HLM metabolic stability assay includes the following steps:

The test compound, such as this compound, is incubated at a defined concentration (typically in the range of 1-10 µM) with a standardized amount of HLM (e.g., 1 mg/mL). nih.govresearchgate.net

The metabolic process is triggered by the addition of a cofactor regenerating system, like NADPH. frontiersin.org

The reaction is stopped at predetermined time intervals.

The concentration of the remaining parent compound is quantified using LC-MS/MS.

The insights gained from these assays not only determine the metabolic stability but also help to elucidate the primary metabolic pathways. For 2-aminopropiophenone, the principal metabolic routes expected in HLM are keto reduction and hydroxylation, with subsequent glucuronidation of the resulting metabolites. nih.govresearchgate.netnih.gov

Interactive Table: Illustrative Data from an In Vitro Metabolic Stability Assay
Time (minutes)% Parent Compound Remaining
0100
585
1560
3035
6010
This table provides a theoretical example for a compound with intermediate-to-high clearance to demonstrate the principle of the assay.

The use of HLM represents a high-throughput and cost-effective strategy for screening compounds and forecasting their in vivo metabolic clearance, which is vital for predicting their pharmacokinetic profile in humans. researchgate.net

V. Molecular and Mechanistic Investigations of 2 Aminopropiophenone Hydrochloride and Its Analogues

Modulation of Neurotransmitter Systems in Experimental Models

2-Aminopropiophenone (B8812881) and its derivatives exert significant influence over the dopaminergic, noradrenergic, and serotonergic systems by interacting with their respective transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govnih.gov These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating the signal and maintaining neurotransmitter homeostasis. wikipedia.orgmdpi.com By inhibiting these transporters, aminopropiophenones increase the concentration and duration of action of monoamine neurotransmitters in the synapse. purdue.edu

2-Aminopropiophenone (cathinone) and its analogues, such as methcathinone (B1676376), are recognized for their potent effects on the dopaminergic system. nih.govutexas.edu They act as inhibitors of the dopamine transporter (DAT), thereby blocking the reuptake of dopamine from the synaptic cleft. wikipedia.orgpurdue.edu This leads to an accumulation of extracellular dopamine, which potentiates dopaminergic signaling. mdpi.comnih.gov Some analogues, like amphetamine, not only block reuptake but can also induce dopamine release from the neuron. utexas.edu However, many cathinone (B1664624) derivatives, particularly the pyrovalerone analogues, act as pure uptake inhibitors without causing significant neurotransmitter release. nih.govnih.govutexas.edu

The potency of these compounds as DAT inhibitors varies significantly depending on their specific chemical structure. For instance, pyrovalerone and its derivative 3,4-methylenedioxypyrovalerone (MDPV) are exceptionally potent DAT inhibitors, with affinities in the low nanomolar range, significantly higher than that of cocaine. nih.govnih.gov The interaction with DAT is considered a key factor in the reinforcing and psychostimulant effects of these substances. purdue.edunih.gov Studies using techniques like two-electrode voltage-clamp in Xenopus laevis oocytes have helped to characterize whether these compounds act as blockers or substrates at the DAT. nih.gov

Table 1: Dopamine Transporter (DAT) Inhibition by Selected Aminopropiophenone Analogues

CompoundDAT Inhibition (IC50, nM)DAT Binding Affinity (Ki, nM)Reference
Cathinone4901100 nih.gov
Methcathinone2201300 nih.gov
Pyrovalerone8.14.1 nih.gov
MDPV4.12.4 nih.gov
α-PVP12.814.2 nih.gov
Pentedrone42.232.8 nih.gov

Similar to their effects on the dopaminergic system, 2-aminopropiophenone and its analogues are also potent inhibitors of the norepinephrine transporter (NET). nih.govnih.gov Inhibition of NET leads to increased levels of norepinephrine in the synapse, contributing to the stimulant effects of these compounds. nih.gov For many cathinone derivatives, the potency for NET inhibition is comparable to or even greater than for DAT inhibition. nih.govnih.gov

Pyrovalerone and MDPV, for example, exhibit very high affinity and inhibitory potency at NET, often in the low nanomolar range. nih.gov In contrast, compounds like cathinone and methcathinone show more moderate, micromolar-range affinities for NET. nih.gov The dual inhibition of both DAT and NET is a characteristic feature of many psychostimulants and is believed to be fundamental to their pharmacological profile. wikipedia.orgnih.gov The selectivity profile (i.e., the ratio of DAT to NET inhibition) can vary widely among different analogues, which accounts for the nuances in their pharmacological effects. nih.gov

Table 2: Norepinephrine Transporter (NET) Inhibition by Selected Aminopropiophenone Analogues

CompoundNET Inhibition (IC50, nM)NET Binding Affinity (Ki, nM)Reference
Cathinone15003500 nih.gov
Methcathinone3802900 nih.gov
Pyrovalerone137.9 nih.gov
MDPV153.8 nih.gov
α-PVP25.828.5 nih.gov
Pentedrone99.2101 nih.gov

The interaction of aminopropiophenones with the serotonergic system, primarily through the serotonin transporter (SERT), is more varied than their interactions with DAT and NET. nih.govutexas.edu While some analogues have negligible affinity for SERT, others are potent inhibitors and/or releasing agents, a profile more akin to MDMA (ecstasy). unifr.chbohrium.com For example, cathinone and methcathinone show very low affinity for SERT. nih.gov In contrast, mephedrone (B570743) and methylone are non-selective monoamine uptake inhibitors that also potently inhibit SERT and can induce serotonin release. utexas.eduunifr.ch

Table 3: Serotonin Transporter (SERT) Inhibition by Selected Aminopropiophenone Analogues

CompoundSERT Inhibition (IC50, nM)SERT Binding Affinity (Ki, nM)Reference
Cathinone>10000>30000 nih.gov
Methcathinone>10000>30000 nih.gov
Mephedrone1401200 nih.gov
Methylone1701500 nih.gov
Pyrovalerone>10000>30000 nih.gov
α-PVP>100002140 nih.gov

Receptor Binding Profiles and Ligand Interactions in In Vitro Systems

In vitro binding assays are essential for characterizing the pharmacological profile of 2-aminopropiophenone and its analogues. These studies typically use cell lines that are genetically engineered to express specific human monoamine transporters (hDAT, hNET, hSERT) or receptors. nih.gov By measuring the ability of a compound to displace a radiolabeled ligand from its binding site, researchers can determine its binding affinity (Ki value). nih.govresearchgate.net A lower Ki value indicates a higher binding affinity.

Studies have revealed that many aminopropiophenones, particularly the α-pyrrolidinophenones like α-PVP and MDPV, are high-affinity ligands at hDAT and hNET, with affinities often in the nanomolar range. nih.govnih.gov Their affinity for hSERT is generally much lower. nih.govnih.gov In contrast, compounds like mephedrone and methylone show more balanced, albeit lower, affinities across all three transporters. nih.gov

Beyond the primary monoamine transporters, some studies have investigated binding to a wider panel of neurotransmitter receptors. nih.govnih.gov Generally, cathinone derivatives exhibit low affinity for dopamine (D₁, D₂, D₃), adrenergic (α₁, α₂), serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂c), and histamine (B1213489) (H₁) receptors. nih.govmdpi.com This suggests that their primary mechanism of action is indeed the inhibition of monoamine transporters rather than direct receptor agonism or antagonism. bohrium.com However, some tryptamine (B22526) analogues with structural similarities have shown significant affinity for various serotonin receptor subtypes. nih.gov

Structure-Activity Relationships (SAR) of Substituted Aminopropiophenones

Structure-activity relationship (SAR) studies systematically modify a molecule's chemical structure to understand how these changes affect its biological activity. nih.govdrugdesign.orgyoutube.com For substituted aminopropiophenones, several key structural features have been identified that influence their potency and selectivity for monoamine transporters. nih.govnih.gov

The β-Keto Group: The presence of a ketone group at the β-carbon (the carbon atom adjacent to the carbonyl group) is the defining feature of cathinones, distinguishing them from their phenethylamine (B48288) analogues like amphetamine. This modification generally tends to enhance activity at DAT relative to SERT. nih.gov

N-Alkylation: The nature of the substituent on the nitrogen atom is critical. N-monomethylation (e.g., methcathinone) is common. Incorporating the nitrogen into a pyrrolidine (B122466) ring, as seen in pyrovalerone and its derivatives (e.g., α-PVP, MDPV), dramatically increases potency at DAT and NET. nih.govutexas.edu

α-Alkyl Chain Length: Increasing the length of the alkyl chain at the α-carbon (the carbon between the carbonyl and the amine) generally increases the affinity and potency of α-pyrrolidinophenones at the monoamine transporters. nih.gov

Aromatic Ring Substitution: Adding substituents to the phenyl ring can significantly alter the compound's pharmacology. mdpi.com For example, a 4-methyl group (as in mephedrone) or a 3,4-methylenedioxy ring (as in methylone and MDPV) tends to increase serotonergic activity. nih.govutexas.edu In contrast, substitutions like fluorine can modulate potency and selectivity in complex ways. bohrium.com

These SAR studies provide a framework for predicting the pharmacological profile of new analogues and for understanding the structural requirements for interaction with monoamine transporters. nih.gov

Computational Chemistry Approaches to Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the interactions between aminopropiophenones and their molecular targets at an atomic level. tandfonline.com Techniques such as molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are used to model how these ligands bind to transporters and to explain the basis for their observed activities. purdue.edutandfonline.com

Molecular docking studies predict the preferred binding pose of a ligand within the transporter's binding site. tandfonline.com These studies have identified key amino acid residues within the human dopamine transporter (hDAT), such as Asp79, Tyr156, and Phe320, that form crucial interactions with cathinone analogues. tandfonline.com The results from these simulations often correlate well with experimental data on binding affinities and biological activity. tandfonline.com

Molecular dynamics simulations can model the behavior of the ligand-transporter complex over time, providing insights into the stability of the binding and the conformational changes that may occur. nih.govtandfonline.com These computational approaches have been instrumental in understanding the distinguishing features of different classes of aminopropiophenones. For instance, they help to explain the high potency of pyrrolidine-substituted cathinones like MDPV and why certain substitutions on the phenyl ring steer activity towards the serotonin transporter. nih.govtandfonline.com By correlating physicochemical properties calculated through DFT with biological activity, these methods contribute to a more complete understanding of the structure-activity relationships. tandfonline.com

Density Functional Theory (DFT) Applications for Molecular Interactions and Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov By calculating the electron density, DFT can determine critical molecular-level descriptors that govern the reactivity and interaction profile of a compound. nih.gov These descriptors include molecular orbital energies like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charge distributions, molecular electrostatic potential (MESP), and reactivity indices such as chemical hardness and electrophilicity. nih.govmdpi.com

In the study of cathinone analogues, DFT has been applied to understand the structure-property relationships that dictate their biological activity. tandfonline.comresearchgate.net A combined DFT and molecular dynamics approach has been used to correlate the physicochemical descriptors of various synthetic cathinones with their effects at the human dopamine transporter (hDAT). tandfonline.comresearchgate.netrawdatalibrary.net

Key quantum mechanical descriptors calculated via DFT for synthetic cathinones help to explain their reactive nature. tandfonline.comresearchgate.net For instance, parameters like ionization potential, electron affinity, and electronegativity provide a quantitative measure of a molecule's ability to participate in electronic interactions, which are fundamental to receptor binding. tandfonline.comresearchgate.net The molecular electrostatic potential (MESP) is particularly useful as it maps the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com These sites are crucial for predicting how a molecule will interact with biological macromolecules, such as the amino acid residues within a receptor's binding pocket. mdpi.com

A comparative DFT study on cathinone's interaction with boron nitride nanostructures, for example, calculated that the drug prefers to adsorb via its amino (-NH2) group, with significant adsorption energy. While the substrate is different from a biological receptor, the study highlights the reactive potential of the amine group, a key feature in 2-aminopropiophenone.

The table below summarizes key global reactivity descriptors derived from DFT calculations for representative cathinone analogues, which provide insight into their chemical behavior. tandfonline.comresearchgate.net

DescriptorDefinitionSignificance in Molecular Interactions
Ionization Potential (I) The minimum energy required to remove an electron from a molecule.Indicates the molecule's susceptibility to oxidation.
Electron Affinity (A) The energy released when an electron is added to a molecule.Measures the molecule's ability to accept electrons.
Electronegativity (χ) The tendency of a molecule to attract electrons.A higher value suggests a greater ability to draw bonding electrons.
Chemical Hardness (η) A measure of the molecule's resistance to change in its electron distribution.Harder molecules are less reactive, while softer molecules are more reactive.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Quantifies the molecule's capacity to act as an electrophile.

This table presents conceptual data based on findings from DFT studies on cathinone analogues. nih.govmdpi.comtandfonline.comresearchgate.net

By analyzing these parameters, researchers can rationalize the observed biological activity trends among different cathinone derivatives. For example, substitutions on the phenyl ring or the nitrogen atom of the aminopropiophenone backbone can significantly alter the electron distribution and, consequently, the molecule's reactivity and interaction with its target. tandfonline.comresearchgate.net

Molecular Modeling and Docking Studies for Receptor Binding Affinity Prediction

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule (a ligand, such as a cathinone derivative) when bound to a second molecule (a receptor or enzyme) to form a stable complex. nih.gov These methods are instrumental in predicting binding affinity and understanding the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. mdpi.com

For cathinone analogues, docking studies have been crucial in identifying their binding modes within monoamine transporters, particularly the human dopamine transporter (hDAT), which is a primary target for their psychoactive effects. tandfonline.comnih.gov The potency of many synthetic cathinones, like 3,4-methylenedioxypyrovalerone (MDPV), is significantly higher at hDAT compared to other transporters. nih.gov Molecular modeling helps to uncover the structural basis for this selectivity. nih.gov

Studies combining homology modeling of the hDAT with docking simulations have identified key amino acid residues that form the binding pocket for synthetic cathinones. researchgate.net For potent ligands such as MDPV and its analogues (MDPBP, MDPPP), the binding site is constituted by residues including Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, and Phe326. researchgate.net The interactions with these specific residues are what anchor the drug molecule within the transporter, leading to the inhibition of dopamine reuptake.

Furthermore, molecular modeling can explain differences in potency between species or transporter subtypes. For example, MDPV is a potent inhibitor of hDAT but is weak at the Drosophila melanogaster DAT (dDAT). nih.gov Docking studies revealed that four non-conserved residues between hDAT and dDAT are responsible for this selectivity, influencing both the binding stability and the access of the drug to its binding site. nih.gov

The binding affinities of various cathinone derivatives at monoamine transporters have been determined experimentally and can be correlated with docking scores. The table below shows the binding and inhibition data for several cathinones at human monoamine transporters.

CompoundTransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
Buphedrone NET6577
DAT18882045
SERT7977>10000
Methedrone NET240337
DAT13452379
SERT5289
3-FMC NET129128
DAT10091030
SERT148215
4-MEC NET120146
DAT8381097
SERT99179

Data sourced from Simmler et al. (2014). bohrium.com NET: Norepinephrine Transporter; DAT: Dopamine Transporter; SERT: Serotonin Transporter.

Vi. Environmental and Chemical Fate Research of 2 Aminopropiophenone Hydrochloride

Hydrolytic Stability Assessments across Environmental pH Ranges

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of this reaction is often dependent on the pH of the solution. For 2-aminopropiophenone (B8812881) hydrochloride, its structure, which contains an amine group and a ketone functional group, influences its susceptibility to hydrolysis under different environmental pH conditions.

While specific experimental studies on the hydrolytic stability of 2-aminopropiophenone hydrochloride are not extensively available in published literature, the general principles of organic chemistry allow for predictions of its behavior. The stability of the amine and ketone groups is pH-dependent.

Acidic Conditions (Low pH): In acidic environments, the amine group of 2-aminopropiophenone will be protonated, forming an ammonium (B1175870) salt. This protonation generally makes the amine group more stable and less likely to participate in degradation reactions. The ketone group is relatively stable under acidic conditions but can be susceptible to acid-catalyzed reactions over long periods.

Neutral Conditions (pH 7): At a neutral pH, the compound will exist in equilibrium between its protonated and unprotonated forms. Hydrolytic degradation is expected to be slow. For a related compound, 4'-aminopropiophenone, it is suggested that it is not expected to undergo hydrolysis in the environment due to the lack of functional groups that readily hydrolyze under environmental conditions. nih.gov

Alkaline Conditions (High pH): In alkaline environments, the amine group will be in its unprotonated, free base form. This form can be more reactive. While the ketone group is generally stable, strong alkaline conditions can promote certain reactions. Studies on protein hydrolysis have shown that breakdown can be significantly slower at acidic pH (e.g., pH 5) compared to neutral pH. nih.gov

The expected hydrolytic stability of this compound across different pH ranges can be summarized as follows:

pH RangeExpected Hydrolytic StabilityPredominant Chemical Species/Reaction Tendency
Acidic (pH < 4) HighThe amine group is protonated (–NH3+), increasing stability.
Neutral (pH ≈ 7) Moderate to HighAn equilibrium exists between protonated and unprotonated forms; slow hydrolysis is anticipated.
Alkaline (pH > 9) Moderate to LowThe unprotonated amine is more reactive; potential for base-catalyzed reactions increases.

It is important to note that this table is based on general chemical principles, and specific reaction rates would need to be determined through empirical studies.

Biodegradation Studies of the Compound

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. nih.gov It is a key process in the removal of chemical compounds from the environment. The potential for this compound to be biodegraded depends on its chemical structure and the presence of suitable microbial populations with the necessary metabolic pathways.

Specific biodegradation studies on this compound are limited. However, research on related compounds, such as acetophenone (B1666503), provides insights into potential metabolic pathways. For instance, an Arthrobacter species has been shown to utilize acetophenone as its sole source of carbon and energy. nih.gov The degradation pathway involves an oxygen-insertion reaction to form phenyl acetate, which is then hydrolyzed to phenol (B47542) and acetate. nih.gov

The general process of bioremediation involves the use of microbes to clean up pollutants from contaminated environments, offering a cost-effective and eco-friendly alternative to other removal methods. nih.gov The presence of an amino group in 2-aminopropiophenone may influence its biodegradability. Some microorganisms are capable of utilizing amino-containing compounds as a source of nitrogen and carbon. The initial steps in the biodegradation of such compounds often involve deamination (removal of the amino group) or other enzymatic transformations.

Factors that would influence the biodegradation of this compound in the environment include:

Microbial Population: The presence of microorganisms with the appropriate enzymes is essential.

Oxygen Availability: Aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions can lead to different degradation pathways and rates.

Nutrient Availability: The presence of other nutrients (e.g., nitrogen, phosphorus) can affect microbial activity.

Concentration: High concentrations of the compound may be toxic to microorganisms, inhibiting biodegradation.

While the core structure of 2-aminopropiophenone is based on propiophenone, which is expected to be biodegradable, the presence of the amino group could alter the degradation pathway and rate compared to the parent molecule. Further research is needed to isolate microorganisms capable of degrading this compound and to elucidate the specific metabolic pathways involved.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-Aminopropiophenone hydrochloride with high purity, and how can impurities be minimized?

  • Methodological Answer : Synthesis typically involves the condensation of propiophenone derivatives with ammonia or ammonium salts under acidic conditions. Key steps include controlling reaction temperature (e.g., maintaining 60–80°C to avoid side reactions) and using excess hydrochloric acid to ensure complete protonation. Purification via recrystallization in ethanol/water mixtures can yield >95% purity. Impurities such as unreacted precursors or oxidation byproducts are monitored using HPLC with a C18 column and UV detection at 210–220 nm .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) identifies aromatic protons (δ 7.4–7.8 ppm) and the amine group (δ 2.8–3.2 ppm). 13^13C NMR confirms the ketone carbonyl (δ ~200 ppm).
  • FT-IR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3200 cm1^{-1} (N-H stretch) validate functional groups.
  • Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion [M+H]+^+ at m/z 170.1 (free base) and adducts (e.g., [M+Na]+^+) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation.
  • First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for 15 minutes. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can HPLC conditions be optimized for quantifying this compound in biological matrices (e.g., plasma)?

  • Methodological Answer :

  • Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm) with a pre-column filter to prevent clogging.
  • Mobile Phase : 0.03 M phosphate buffer (pH 3.0) and methanol (65:35 v/v) improves peak symmetry.
  • Validation : Assess linearity (1–50 µg/mL), recovery (>98% via spiked samples), and precision (RSD <2% intra/inter-day). Include internal standards (e.g., deuterated analogs) to correct matrix effects .

Q. What strategies resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Conduct forced degradation studies at pH 1–13 (40°C, 72 hours). Monitor degradation products via LC-MS/MS.
  • Contradiction Analysis : If instability at pH >10 conflicts with literature, verify buffer composition (e.g., carbonate vs. phosphate buffers may catalyze hydrolysis differently). Use Arrhenius modeling to extrapolate shelf-life .

Q. How can deuterium-labeled analogs (e.g., 3-(Dimethyl-d6-amino)-4’-bromopropiophenone HCl) enhance metabolic pathway studies?

  • Methodological Answer :

  • Synthesis : Replace methyl groups with CD3_3 via reductive amination using deuterated reagents. Confirm isotopic purity (>98%) via high-resolution MS.
  • Applications : Use labeled compounds in tracer studies (e.g., rat hepatocyte incubations) to distinguish parent drug from metabolites via LC-MS isotopic patterns. Quantify metabolic clearance rates using kinetic isotope effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.